molecular formula C17H17NO3S3 B2711987 2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido CAS No. 2097929-81-0

2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido

Cat. No. B2711987
CAS RN: 2097929-81-0
M. Wt: 379.51
InChI Key: ZPSGTOMGGMJGAG-UHFFFAOYSA-N
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Description

2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a useful research compound. Its molecular formula is C17H17NO3S3 and its molecular weight is 379.51. The purity is usually 95%.
The exact mass of the compound 2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Thiophene derivatives, including those with sulfonamide moieties, are synthesized through methods such as Suzuki cross-coupling reactions. These derivatives exhibit significant potential as urease inhibitors and antibacterial agents, suggesting their utility in developing new pharmaceuticals and agrochemicals (Noreen et al., 2017). The synthesis approach also indicates the chemical versatility of thiophene sulfonamides, enabling the introduction of various functional groups that could lead to diverse applications.

Antiproliferative Agents

  • A series of thiophene sulfonamide derivatives have been synthesized and shown to possess antiproliferative activity against various cancer cell lines. This indicates the potential of such compounds in the development of novel anticancer drugs. The study highlights the importance of the structural modification of thiophene sulfonamides for enhancing biological activity (Pawar et al., 2018).

Endothelin Receptor Antagonists

  • 2-Aryloxycarbonylthiophene-3-sulfonamides have been identified as highly potent and selective endothelin receptor antagonists. Such compounds could be critical in treating cardiovascular diseases, showcasing the therapeutic potential of thiophene sulfonamide derivatives (Raju et al., 1997).

Environmental Applications

  • Thiophene and its derivatives, including those modified with sulfonamide groups, could play a role in environmental remediation processes. For example, certain bacteria can transform thiophenic compounds, suggesting a biological approach to reducing sulfur content in fossil fuels and thereby mitigating air pollution (Bordoloi et al., 2014).

Material Science

  • Thiophene derivatives with sulfonamide groups have been explored for their electrochemical properties, indicating potential applications in material science, such as the development of novel polymers with specific electronic characteristics (Dubey et al., 1999).

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S3/c1-12-2-7-17(23-12)24(20,21)18-10-16(19)14-5-3-13(4-6-14)15-8-9-22-11-15/h2-9,11,16,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSGTOMGGMJGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide

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